(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine
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Overview
Description
(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine: is a complex organic compound that belongs to the class of triazinan-2-imines. This compound is characterized by the presence of a furan ring, a nitro group, and a phenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a nitro-phenyl-triazinan-2-imine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, and concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-phenyl-triazinan-2-imine.
Substitution: Nitro-phenyl or sulfonyl-phenyl derivatives.
Scientific Research Applications
(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine: shares structural similarities with other triazinan-2-imines and nitro-phenyl compounds.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in various industrial applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with bioactive properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, nitro group, and phenyl group in a single molecule allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(NE)-N-[5-(furan-2-ylmethyl)-1-phenyl-1,3,5-triazinan-2-ylidene]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-19(21)16-14-15-10-17(9-13-7-4-8-22-13)11-18(14)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGUGVYZTLUTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])N(CN1CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N/C(=N\[N+](=O)[O-])/N(CN1CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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